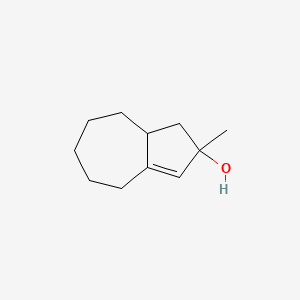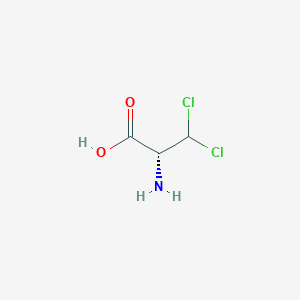![molecular formula C9H17N2+ B14592699 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium CAS No. 61267-81-0](/img/structure/B14592699.png)
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-3,7-diazabicyclo[331]non-2-en-3-ium is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium typically involves the Mannich reaction, which is a well-known method for preparing bicyclic compounds. This reaction involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
作用機序
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar compound with a slightly different structure, lacking the double bond present in 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
特性
CAS番号 |
61267-81-0 |
|---|---|
分子式 |
C9H17N2+ |
分子量 |
153.24 g/mol |
IUPAC名 |
3,7-dimethyl-7-aza-3-azoniabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H17N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h4,8-9H,3,5-7H2,1-2H3/q+1 |
InChIキー |
LANDZJSKBVWEFW-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CC(C1)C=[N+](C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


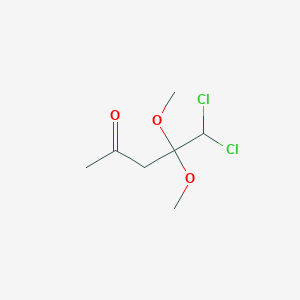
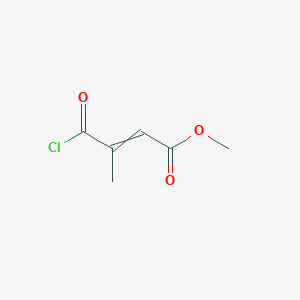
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
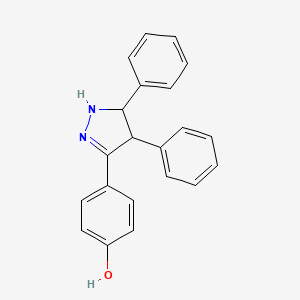
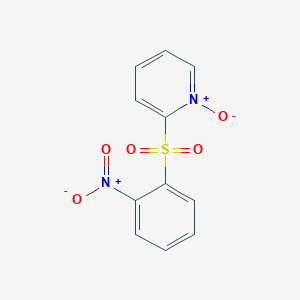
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
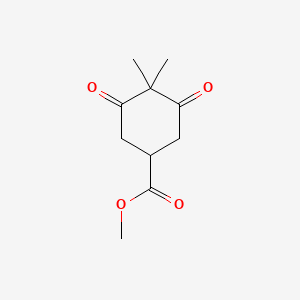
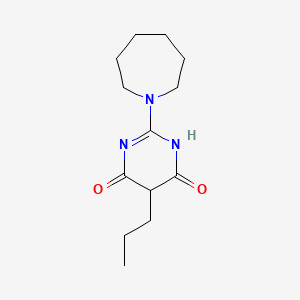
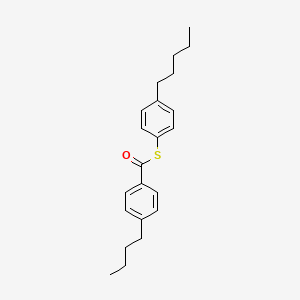
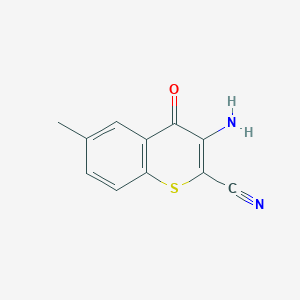
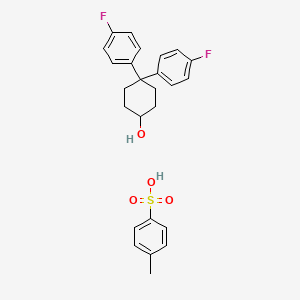
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
